4,4'-(1-Methyldecylidene)bisphenol

Catalog No.
S13132616
CAS No.
67380-31-8
M.F
C23H32O2
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(1-Methyldecylidene)bisphenol

CAS Number

67380-31-8

Product Name

4,4'-(1-Methyldecylidene)bisphenol

IUPAC Name

4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C23H32O2/c1-3-4-5-6-7-8-9-18-23(2,19-10-14-21(24)15-11-19)20-12-16-22(25)17-13-20/h10-17,24-25H,3-9,18H2,1-2H3

InChI Key

LKOGRXMNXYBFBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

4,4'-(1-Methyldecylidene)bisphenol, also known by its chemical structure as 1,1-bis(4-hydroxyphenyl)decane-1-one, is a synthetic organic compound belonging to the bisphenol family. This compound is characterized by two phenolic groups linked by a methyldecylidene bridge. Its unique structure imparts specific physical and chemical properties that distinguish it from other bisphenols, making it a subject of interest in various fields of research and industry.

Typical of phenolic compounds:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions to form diols or other reduced derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl groups can be substituted with various functional groups, allowing for the synthesis of derivatives with enhanced properties.

These reactions enable the compound to be modified for specific applications in materials science and organic synthesis.

The synthesis of 4,4'-(1-Methyldecylidene)bisphenol typically involves the condensation reaction of phenolic compounds with aldehydes or ketones under acidic or basic conditions. Common methods include:

  • Acid-Catalyzed Condensation: This involves heating phenol with an appropriate aldehyde in the presence of an acid catalyst. The reaction conditions (temperature, time) must be optimized to yield high purity and yield.
  • Base-Catalyzed Condensation: Using a base catalyst can lead to different reaction pathways and products. This method often requires careful control of pH and temperature.

4,4'-(1-Methyldecylidene)bisphenol finds applications in various fields:

  • Polymer Production: It serves as a monomer in the synthesis of polycarbonate and epoxy resins, contributing to materials with enhanced thermal stability and mechanical properties.
  • Antioxidants: The compound may be used as an antioxidant in plastics and rubber formulations, improving their longevity and resistance to degradation.
  • Coatings: It can be employed in protective coatings due to its chemical resistance and durability.

Several compounds share structural similarities with 4,4'-(1-Methyldecylidene)bisphenol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Bisphenol ATwo phenolic groupsWidely used; known endocrine disruptor
Bisphenol STwo phenolic groupsContains sulfonic acid; used in epoxy resins
4,4'-IsopropylidenediphenolTwo phenolic groupsUsed as a stabilizer in plastics
2,2-Bis(4-hydroxyphenyl)propaneTwo phenolic groupsCommonly known as bisphenol A; significant industrial use

The uniqueness of 4,4'-(1-Methyldecylidene)bisphenol lies in its methyldecylidene bridge, which alters its physical properties compared to these similar compounds. This structural modification may lead to different reactivity patterns and applications in material science.

XLogP3

7.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

340.240230259 g/mol

Monoisotopic Mass

340.240230259 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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